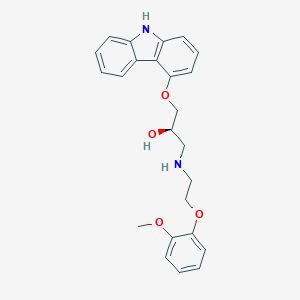

(R)-Carvedilol

描述

The optically active isomer of Carvedilol, a nonselective ß-adrenergic blocker with a1-blocking activity. An antihypertensive used in the treatment of congestive heart failure.

生物活性

(R)-Carvedilol is a non-selective beta-blocker with additional alpha-1 adrenergic antagonistic properties, primarily used in treating hypertension and heart failure. Its biological activity extends beyond cardiovascular applications, showing potential in neuroprotection and other therapeutic areas. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and clinical efficacy, supported by data tables and case studies.

Pharmacological Profile

This compound exhibits a unique pharmacological profile due to its dual action on beta and alpha receptors. It is characterized by:

- Beta-1 and Beta-2 Blockade : Reduces heart rate and myocardial contractility, beneficial in heart failure management.

- Alpha-1 Antagonism : Causes vasodilation, lowering systemic vascular resistance.

- Antioxidant Properties : Protects against oxidative stress, which is significant in cardiovascular diseases.

The mechanisms through which this compound exerts its effects include:

- Inhibition of Calcium Channels : this compound modulates calcium influx through ryanodine receptors (RyR2), reducing arrhythmogenic calcium waves in cardiomyocytes .

- Metabolic Effects : Studies have shown that this compound influences metabolic pathways in vascular smooth muscle cells, altering levels of intracellular metabolites associated with contraction and relaxation .

Heart Failure and Hypertension

Numerous clinical trials have demonstrated the efficacy of this compound in managing chronic heart failure (CHF) and hypertension:

- COPERNICUS Trial : In patients with severe heart failure, this compound treatment resulted in a 35% reduction in mortality compared to placebo .

- Meta-analysis on Dilated Cardiomyopathy : A systematic review indicated that this compound significantly improved left ventricular ejection fraction (LVEF) by an average of 7.28% compared to controls .

| Study/Trial | Population | Outcome | Results |

|---|---|---|---|

| COPERNICUS | Severe CHF patients | Mortality reduction | 35% reduction in risk of death |

| Meta-analysis | Patients with dilated cardiomyopathy | LVEF improvement | WMD = 7.28%, P < .001 |

Neuroprotective Effects

Recent studies have explored the potential neuroprotective effects of this compound, particularly in Alzheimer's disease models. The compound has been shown to:

- Prevent neuronal hyperactivity and memory impairment.

- Reverse neuron loss without affecting amyloid plaque accumulation .

Case Studies

- Heart Failure Management : A case study involving a 65-year-old male with chronic heart failure showed significant improvement in symptoms and LVEF after initiating this compound therapy.

- Neuroprotection : In a mouse model of Alzheimer's disease, administration of this compound led to improved cognitive function and reduced neuronal degeneration.

科学研究应用

Cardiovascular Applications

Antihypertensive Effects

(R)-Carvedilol has been utilized in managing hypertension due to its dual action as an alpha-1 antagonist and beta-blocker. Clinical studies indicate that it effectively reduces blood pressure and improves left ventricular function in patients with heart failure and hypertension .

Arrhythmia Management

Recent findings suggest that this compound exhibits anti-arrhythmic properties by modulating calcium release from the sarcoplasmic reticulum through ryanodine receptor 2 (RyR2) interactions. In murine models, this compound reduced stress-induced ventricular tachyarrhythmias without the side effects associated with traditional beta-blockers .

Neurological Applications

Potential Treatment for Alzheimer's Disease

this compound has emerged as a candidate for Alzheimer's disease therapy. Studies have demonstrated its ability to prevent neuronal hyperactivity and cognitive decline in transgenic mouse models of Alzheimer's without affecting amyloid-beta accumulation. This suggests a novel mechanism of action that may offer neuroprotection through calcium modulation .

Mechanisms of Action

The neuroprotective effects of this compound are attributed to its ability to inhibit excessive calcium waves in neurons, thereby preventing excitotoxicity—a key factor in neurodegeneration . This mechanism positions this compound as a promising agent for further clinical trials aimed at treating Alzheimer's disease and possibly other neurodegenerative disorders.

Cancer Research

Anti-Cancer Properties

Emerging research indicates that this compound may have anti-cancer effects, particularly in inhibiting tumor growth and metastasis. Studies have shown that it can induce apoptosis in various cancer cell lines, suggesting potential applications in oncology . The exact mechanisms remain under investigation but may involve modulation of signaling pathways related to cell proliferation and survival.

Data Tables

Case Studies

- Alzheimer's Disease Model : In a study involving 3xTG+/- mice, this compound treatment resulted in significant improvements in cognitive function and neuronal survival compared to control groups, suggesting its potential as a therapeutic agent for Alzheimer's disease .

- Ventricular Tachyarrhythmia : A study demonstrated that this compound effectively suppressed calcium waves and reduced the incidence of ventricular tachycardia in genetically modified mice, showcasing its promise as an anti-arrhythmic therapy .

属性

IUPAC Name |

(2R)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHNVEJMJSYVRP-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1OCCNC[C@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90241748 | |

| Record name | (R)-Carvedilol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95093-99-5 | |

| Record name | Carvedilol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095093995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Carvedilol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARVEDILOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6E193E020 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of (R)-carvedilol?

A1: this compound primarily acts as an α1-adrenergic receptor antagonist. [] Unlike its S-enantiomer, it lacks significant β-blocking activity. [, ]

Q2: How does this compound's α1-adrenergic receptor antagonism translate into its physiological effects?

A2: By blocking α1-adrenergic receptors, this compound prevents norepinephrine from constricting blood vessels, leading to vasodilation. This vasodilation can help reduce blood pressure. []

Q3: Does this compound exhibit any other mechanisms of action besides α1-adrenergic receptor antagonism?

A3: Yes, research suggests this compound also directly interacts with and inhibits the cardiac ryanodine receptor (RyR2), a calcium channel in the heart. [] This inhibition plays a crucial role in its antiarrhythmic effects. []

Q4: What are the downstream effects of this compound's RyR2 inhibition?

A4: this compound's inhibition of RyR2 helps suppress spontaneous calcium release from the sarcoplasmic reticulum within cardiomyocytes. [] This, in turn, helps prevent the development of calcium waves, a key factor in triggering arrhythmias. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound shares the same molecular formula and weight as its racemic counterpart, carvedilol: C24H26N2O4, with a molecular weight of 406.47 g/mol.

Q6: Is there any specific spectroscopic data available for this compound that differentiates it from the S-enantiomer?

A6: Spectroscopic techniques like circular dichroism or specific optical rotation measurements are required to distinguish between (R)- and (S)-carvedilol enantiomers. These techniques exploit the differences in how each enantiomer interacts with polarized light.

Q7: How does the stability of this compound compare to racemic carvedilol?

A7: While specific comparative data on stability is limited within the provided research, both this compound and racemic carvedilol are generally considered stable under standard storage conditions. Further research focusing on comparative stability under various environmental conditions (temperature, humidity, light) would be beneficial.

Q8: Does the pharmacokinetic profile of this compound differ from that of (S)-carvedilol?

A8: Yes, research demonstrates that carvedilol exhibits stereoselective pharmacokinetics. [, , , ] this compound generally displays higher plasma concentrations compared to (S)-carvedilol following oral administration. [, , ] This difference is attributed to the preferential first-pass metabolism of the S-enantiomer. []

Q9: How does chronic kidney disease (CKD) affect the pharmacokinetics of this compound?

A9: Studies show that CKD can increase the area under the plasma concentration-time curve of this compound. [] This suggests a potential need for dose adjustments in patients with CKD to avoid excessive exposure. []

Q10: Does the presence of type 2 diabetes mellitus impact carvedilol enantiomer metabolism?

A10: Research suggests that patients with type 2 diabetes mellitus may exhibit altered metabolism of carvedilol metabolites, specifically O-desmethylcarvedilol (DMC) and hydroxyphenylcarvedilol (OHC). [] While carvedilol enantiomer pharmacokinetics remain relatively unaffected, the AUC values of DMC enantiomers tend to be lower, and those of OHC enantiomers are higher in these patients. []

Q11: What evidence supports the use of this compound in preventing skin carcinogenesis?

A11: Studies demonstrate that both this compound and racemic carvedilol effectively inhibit epidermal growth factor (EGF)-induced neoplastic transformation in mouse epidermal cells. [] Furthermore, in a chronic UV-induced skin carcinogenesis mouse model, topical treatment with this compound significantly delayed and reduced the development of skin squamous cell carcinoma. []

Q12: Can this compound mitigate nitrogen mustard-induced skin injury?

A12: Research indicates that this compound, similar to racemic carvedilol, demonstrates protective activity against nitrogen mustard-induced skin injuries in both in vitro and in vivo models. [] It attenuates epidermal thickening, reduces inflammatory responses, and suppresses the expression of pro-inflammatory genes. []

Q13: Is there any evidence suggesting this compound's potential as a therapeutic agent for Alzheimer's disease?

A13: Recent studies highlight the potential of this compound as a novel therapy for Alzheimer's disease. [] By limiting RyR2 open time, this compound has shown promise in preventing and reversing neuronal hyperactivity, memory impairment, and neuron loss in AD mouse models. []

Q14: Does this compound affect heart rate or blood pressure in animal models?

A14: A key advantage of this compound is its ability to suppress arrhythmias without significantly affecting heart rate or blood pressure. [] This contrasts with racemic carvedilol, which can cause bradycardia and hypotension due to its β-blocking activity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。